Field: Organic Chemistry
Application: (Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry.
Method: The compound is used as an oxidizing agent in these reactions.
Field: High Energy Density Materials
Application: (Diacetoxyiodo)benzene has been used in the oxidation of o-dioxime to produce furoxan derivatives.
Method: The compound is used as an oxidizing agent in this reaction.
Field: Material Science
Application: (Diacetoxyiodo)benzene has been used in the preparation of high radio-opaque E-glass fiber-reinforced composite.
Application: (Diacetoxyiodo)benzene is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral.
Method: The compound is used as an oxidant in this reaction.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the oxidation of nerol to neral.
Application: (Diacetoxyiodo)benzene is used as an oxidant in the rhodium-catalyzed aziridination of olefins.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the aziridination of olefins.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in the construction of heterocycles.
Method: The compound is used as a catalyst and reagent in these reactions.
Application: (Diacetoxyiodo)benzene has been used in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts.
Results: They created nucleophilic and electrophilic multifunctional hypervalent.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in enantioselective reactions.
(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate, is a hypervalent iodine compound with the molecular formula C₆H₅I(OCOCH₃)₂. This compound is recognized for its unique structure, where the iodine atom is in a +III oxidation state and exhibits a T-shaped molecular geometry. The iodine atom forms bonds with two acetate groups and a phenyl group, leading to its distinctive reactivity as an oxidizing agent in organic synthesis .
(Diacetoxyiodo)benzene is utilized in various chemical transformations, including:
Several methods exist for synthesizing (diacetoxyiodo)benzene:
(Diacetoxyiodo)benzene serves multiple roles in organic chemistry:
Interaction studies involving (diacetoxyiodo)benzene mainly focus on its reactivity with various substrates under different conditions. For example, it has been shown to interact effectively with Lewis acids to enhance its oxidative capabilities in carbon-carbon bond cleavage reactions. Additionally, studies have explored its behavior in solvent systems like ionic liquids, which can influence its reactivity and product formation .
Several compounds share structural or functional similarities with (diacetoxyiodo)benzene. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Iodosobenzene | Hypervalent iodine | Acts as a precursor for various iodine reagents |
Phenyliodine(III) bis(trifluoroacetate) | Hypervalent iodine | Used in Hofmann rearrangement under mild conditions |
Phenyliodonium diacetate | Hypervalent iodine | Functions similarly but may have different reactivity |
Bis(trifluoroacetoxy)iodobenzene | Hypervalent iodine | Useful for specific oxidative transformations |
(Diacetoxyiodo)benzene stands out due to its dual acetate groups which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine compounds. Its ability to facilitate diverse reactions while maintaining low toxicity makes it a valuable reagent in modern organic chemistry .
PIDA exhibits exceptional efficiency in the oxidation of benzylic and allylic C–H bonds, offering a metal-free alternative to traditional transition metal catalysts. In benzylic systems, PIDA mediates the conversion of alcohols to carbonyl compounds under mild conditions. For instance, benzylic alcohols undergo oxidation to aryl aldehydes or ketones in yields exceeding 90% when treated with PIDA in chloroform at 60°C [1]. Comparative studies demonstrate PIDA’s superiority over analogous reagents like iodobenzene diacetate (IBDA), with a 90% yield for PIDA versus 32% for IBDA in the oxidation of 4-methoxybenzyl alcohol [1].
The reagent also facilitates the direct oxidation of benzylic acetals to 2-acetoxy-1,3-dioxolanes via C–H bond activation. Microwave-assisted reactions with PIDA achieve this transformation in 15–30 minutes, accommodating both electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -CN) substituents on the aromatic ring [2]. This method bypasses stoichiometric metal oxidants, with the acetoxy group serving as a versatile handle for subsequent derivatization to esters or amides [2].
In allylic systems, PIDA enables stereoselective acetoxylation through a proposed iodonium ion intermediate. For example, cyclohexene derivatives undergo allylic acetoxylation to form diacetates with retention of configuration, a process critical in terpene functionalization [4].
Table 1: Comparative Performance of PIDA in Benzylic Oxidations
Substrate | Reagent | Conditions | Yield (%) |
---|---|---|---|
4-MeO-Benzyl alcohol | PIDA | CHCl₃, 60°C, 24h | 90 [1] |
4-MeO-Benzyl alcohol | IBDA | CHCl₃, 60°C, 24h | 32 [1] |
Benzyl acetal | PIDA | MW, 150°C, 15min | 85 [2] |
PIDA’s ability to cleave C–C bonds is exemplified in its reaction with N-aryl-3-oxobutanamides, yielding N-aryl carbamoyl methyl diacetates. This transformation involves a two-step process: initial diacetoxylation of the β-ketoamide followed by C–C cleavage via nucleophilic attack. The addition of Zn(OAc)₂ as a Lewis acid enhances reactivity, enabling yields of 75–92% across ten substrates [4].
Mechanistic studies suggest a radical pathway is unlikely, as reactions proceed smoothly under ambient conditions without radical initiators. Instead, a polar mechanism involving iodonium intermediate formation is proposed, where PIDA acts as both oxidant and acetoxy source [4]. This methodology provides direct access to α,α-diacetoxyamides, valuable precursors for hydroxamic acid derivatives.
PIDA’s electrophilic character facilitates intramolecular cyclizations, particularly in phenolic and amino acid-derived substrates. A notable application is the oxidative spirolactamization of tryptophan derivatives. Treatment with PIDA induces dearomatization of the indole ring, followed by 6-endo-trig cyclization to form spirocyclic oxindoles in 68–85% yield [5]. Comparative studies show PIDA’s μ-oxo bridged dimer exhibits enhanced reactivity, enabling spirolactam formation at 0°C versus room temperature required for PIDA [5].
In peptide chemistry, PIDA/BF₃·OEt₂ promotes decarboxylative cyclization of dipeptides to polycyclic aminals. This one-pot transformation constructs up to three new rings, including challenging seven-membered systems, with complete diastereocontrol in select cases [6]. The reaction proceeds via initial oxidation of the carboxylate to a radical cation, followed by sequential cyclization and rearomatization [6].
PIDA enables regioselective halogenation when paired with halide salts, functioning as both oxidant and iodine(III) source. In the C3-halogenation of pyrazolo[1,5-a]pyrimidines, PIDA/KX (X = Cl, Br, I) systems achieve 72–89% yields in aqueous media at room temperature [7]. The reaction follows an electrophilic aromatic substitution mechanism, with PIDA generating X⁺ equivalents in situ.
Table 2: Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA/KX [7]
Substrate | Halide | Time (h) | Yield (%) |
---|---|---|---|
5-Methyl derivative | KCl | 2 | 89 |
7-Cyano derivative | KBr | 3 | 85 |
5-Phenyl derivative | KI | 4 | 72 |
This protocol demonstrates exceptional functional group tolerance, preserving nitriles, esters, and unprotected amines. The aqueous conditions and room temperature operation represent significant improvements over traditional halogenation methods requiring anhydrous solvents and elevated temperatures [7].
PIDA-mediated δ-C(sp³)–H acetoxylation in amino acid derivatives showcases its ability to override inherent reactivity preferences. When applied to N-(SO₂Py)-protected valine, PIDA/palladium catalysis achieves δ-site selectivity (60% yield) over the typically favored γ-position [3]. This selectivity stems from the SO₂Py directing group’s ability to stabilize a six-membered palladacycle transition state, as confirmed by DFT calculations [3].
In steroid chemistry, PIDA induces Wagner-Meerwein rearrangements in triterpene derivatives. For example, lanostane-type substrates undergo methyl group migration followed by acetoxylation, constructing complex polyoxygenated frameworks inaccessible through conventional methods [5].
Irritant